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molecular formula C9H5ClN2O2 B1580705 2-Chloro-8-nitroquinoline CAS No. 4225-86-9

2-Chloro-8-nitroquinoline

Cat. No. B1580705
M. Wt: 208.6 g/mol
InChI Key: RVJHLZFALCBCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

Conc. H2SO4 was added slowly to 2-chloroquinoline (1.0 g, 6.13 mmol), followed by portionwise addition of potassium nitrate (800 mg, 7.97 mmol) at 0° C. The mixture was allowed to warm to room temperature overnight. After completion of the reaction (monitored by TLC and HPLCMS), the solution was poured slowly over ice, and the precipitate was extracted with EtOAc. The organic phase was washed with brine and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAC (17:3) as the eluent to give the title compound (450 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1.[N+:17]([O-])([O-:19])=[O:18].[K+]>>[Cl:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[C:10]([N+:17]([O-:19])=[O:18])[CH:11]=[CH:12][CH:13]=2)[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Step Two
Name
potassium nitrate
Quantity
800 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC and HPLCMS)
ADDITION
Type
ADDITION
Details
the solution was poured slowly over ice
EXTRACTION
Type
EXTRACTION
Details
the precipitate was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with n-hexane/EtOAC (17:3) as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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